1,3-Bis(benzyloxycarbonyl)-2-methyl-2-thiopseudourea

Solid-phase peptide synthesis Guanidinylation Microwave-assisted synthesis

1,3-Bis(benzyloxycarbonyl)-2-methyl-2-thiopseudourea (CAS 25508-20-7; synonyms: N,N′-bis(Cbz)-S-methylisothiourea, 2-Methyl-1,3-di-Z-isothiourea) is a crystalline Cbz-protected S-methylisothiourea reagent. It serves as a masked guanidine equivalent in organic synthesis, converting amines into Nω,Nω′-bis(Cbz)-protected guanidines upon activation with HgCl₂.

Molecular Formula C18H18N2O4S
Molecular Weight 358.4 g/mol
Cat. No. B12061336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Bis(benzyloxycarbonyl)-2-methyl-2-thiopseudourea
Molecular FormulaC18H18N2O4S
Molecular Weight358.4 g/mol
Structural Identifiers
SMILESCSC(=NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C18H18N2O4S/c1-25-16(19-17(21)23-12-14-8-4-2-5-9-14)20-18(22)24-13-15-10-6-3-7-11-15/h2-11H,12-13H2,1H3,(H,19,20,21,22)
InChIKeyCGAMNSKIHXUDMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Bis(benzyloxycarbonyl)-2-methyl-2-thiopseudourea – A Definitive Di-Cbz Protected Guanidinylating Reagent for Orthogonal Peptide Synthesis


1,3-Bis(benzyloxycarbonyl)-2-methyl-2-thiopseudourea (CAS 25508-20-7; synonyms: N,N′-bis(Cbz)-S-methylisothiourea, 2-Methyl-1,3-di-Z-isothiourea) is a crystalline Cbz-protected S-methylisothiourea reagent . It serves as a masked guanidine equivalent in organic synthesis, converting amines into Nω,Nω′-bis(Cbz)-protected guanidines upon activation with HgCl₂ [1]. The compound is commercially available at 95% assay (mp 60–63 °C) and is employed as a key reactant in the total synthesis of Leucetta alkaloid natural products .

Why 1,3-Bis(benzyloxycarbonyl)-2-methyl-2-thiopseudourea Cannot Be Replaced by Boc-Protected Analogs Without Compromising Reaction Outcomes


Guanidinylating reagents within the S-methylisothiourea class differ fundamentally in their N-protecting groups, and this choice dictates orthogonal deprotection strategy, side-reaction propensity, and overall synthetic compatibility. The di-Boc analog (1,3-bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea) is widely used, but direct comparative studies demonstrate that under microwave-assisted solid-phase peptide synthesis conditions, reagents carrying Boc groups generate significant side products [1]. Moreover, Cbz-protected guanidines are stable toward trifluoroacetic acid (TFA) and release the free guanidine exclusively by hydrogenolysis, whereas Boc-protected guanidines are TFA-labile, creating orthogonality conflicts in Fmoc/tBu-based peptide synthesis schemes . Simply substituting one protected isothiourea for another without accounting for these documented performance differences risks lower yields, impurity profiles, and deprotection incompatibility.

Head-to-Head Performance Evidence for 1,3-Bis(benzyloxycarbonyl)-2-methyl-2-thiopseudourea Versus Closest Guanidinylation Reagent Analogs


Superior Microwave-Assisted Guanidinylation Yield vs. Boc-Protected S-Methylisothiourea on Solid Support

In a direct head-to-head study comparing four classes of guanidinylating reagents under microwave irradiation on a peptide-resin support, N,N′-di-Z-S-methylisothiourea (the title compound) and its 2-chloro-Z analog delivered the best overall results. In contrast, reagents incorporating Boc protecting groups gave lower yields and were plagued by side reactions [1]. This demonstrates that for microwave-accelerated solid-phase guanidinylation, the Cbz-protected scaffold is inherently more robust than the Boc-protected counterpart.

Solid-phase peptide synthesis Guanidinylation Microwave-assisted synthesis

Quantified Yield Range for Cbz-Protected Guanidine Formation with Structurally Diverse Amines

The Katritzky review tabulates yields for the di-Cbz-isothiourea reagent 44 (identical to the title compound) across seven representative amines via HgCl₂-mediated desulfurization in DMF at room temperature. Yields span from 56% (3-amino-4-chlorobenzoic acid) to 92% (ethyl 3-aminobutyrate hydrochloride), with a mean of approximately 75% . This establishes a benchmark reactivity profile for the Cbz reagent against which any alternative guanidinylating agent must be measured.

Reaction scope Guanidine protecting groups Solution-phase guanidinylation

TFA Stability of Cbz-Protected Guanidines Enables Orthogonal Deprotection Unavailable to Boc-Protected Analogs

The Gers–Izdebski study explicitly states that N,N′-bis(Cbz)guanidines derived from the title reagent are stable upon treatment with trifluoroacetic acid and can be cleanly deprotected by hydrogenolysis . This contrasts sharply with Boc-protected guanidines, which are quantitatively cleaved by TFA—a condition ubiquitous in Fmoc/tBu solid-phase peptide synthesis. The resulting orthogonality allows the Cbz group to remain intact during iterative TFA-mediated deprotection steps, a strategic advantage that the di-Boc reagent cannot offer.

Orthogonal protecting group strategy Fmoc solid-phase synthesis TFA stability

Validated Utility in Complex Natural Product Total Synthesis: Leucetta Alkaloids

The title compound has been specifically cited and employed as a reactant in the asymmetric total synthesis of Leucetta alkaloids (batzelladine A and D), where it participates in tandem oxidative dearomatizing spirocyclizations . This application context demonstrates that the compound's reactivity profile—activated S-methyl leaving group combined with Cbz-stabilized guanidine synthon—is compatible with the demanding chemo- and stereoselectivity requirements of multi-step alkaloid total synthesis.

Natural product synthesis Spirocyclization Leucetta alkaloids

Mild, Clean, and General Guanylation Protocol Using Readily Prepared Reagent

Chandrakumar (1996) reported that the title reagent, readily prepared in the laboratory, promotes guanylation of both aliphatic and aromatic amines in the presence of HgCl₂ and Et₃N at room temperature, yielding protected guanidines cleanly under mild conditions [1]. The ease of reagent preparation and operational simplicity—no elevated temperatures, no specialized equipment—contrasts with certain alternative guanidinylating agents that require harsher activation or generate significant byproduct profiles.

Solution-phase guanylation Mercury chloride activation Aliphatic and aromatic amines

Highest-Impact Procurement Scenarios for 1,3-Bis(benzyloxycarbonyl)-2-methyl-2-thiopseudourea


Fmoc Solid-Phase Peptide Synthesis Requiring Orthogonal Guanidine Protection

When a peptide sequence requires a guanidine moiety that must survive repetitive TFA-mediated N-Fmoc deprotection and side-chain global deprotection, the di-Cbz reagent is the indicated choice. As demonstrated by Gers et al. , the resulting Cbz-protected guanidine is fully stable to TFA, whereas Boc-protected guanidines are cleaved. The Cbz group is subsequently removed by hydrogenolysis after final peptide cleavage, preserving the integrity of the guanidine throughout the solid-phase assembly.

Microwave-Accelerated Library Synthesis of Guanidine-Containing Peptidomimetics

The Witkowska study establishes that di-Z-S-methylisothiourea outperforms di-Boc and pyrazole-carboxamidine reagents under microwave irradiation on solid support, producing fewer side products and better crude purities. This makes the compound the optimal procurement choice for high-throughput peptide library production where rapid, clean guanidinylation is critical for compound quality and downstream screening reliability.

Total Synthesis of Guanidine-Functionalized Marine Natural Products

The di-Cbz reagent is a validated building block in the asymmetric total synthesis of Leucetta alkaloids (batzelladine A and D) . In these campaigns, the compound serves as a pre-assembled, oxidation-resistant guanidine surrogate that withstands the rigorous conditions of spirocyclization and oxidative dearomatization. Synthetic groups pursuing guanidine-containing natural products can procure this reagent with confidence in its functional group compatibility.

Late-Stage Guanidinylation of Complex Amine-Containing Drug Candidates

The mild, room-temperature protocol reported by Chandrakumar permits guanidine introduction onto pre-functionalized, sensitive molecular scaffolds without thermal or strongly basic stress. This makes the di-Cbz reagent suitable for late-stage diversification in medicinal chemistry programs, where the orthogonal Cbz protecting group can be removed under neutral hydrogenolysis to reveal the free guanidine pharmacophore.

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